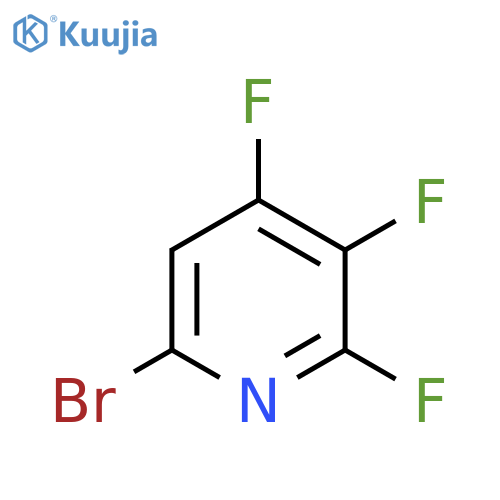Cas no 1807111-42-7 (6-Bromo-2,3,4-trifluoropyridine)

1807111-42-7 structure
商品名:6-Bromo-2,3,4-trifluoropyridine
CAS番号:1807111-42-7
MF:C5HBrF3N
メガワット:211.967350721359
CID:4902083
6-Bromo-2,3,4-trifluoropyridine 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-2,3,4-trifluoropyridine
-
- インチ: 1S/C5HBrF3N/c6-3-1-2(7)4(8)5(9)10-3/h1H
- InChIKey: ZNHGABKPJIPZDE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C(=N1)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.5
6-Bromo-2,3,4-trifluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011291-1g |
6-Bromo-2,3,4-trifluoropyridine |
1807111-42-7 | 95% | 1g |
$3,126.60 | 2022-03-31 | |
| Alichem | A029011291-250mg |
6-Bromo-2,3,4-trifluoropyridine |
1807111-42-7 | 95% | 250mg |
$1,009.40 | 2022-03-31 |
6-Bromo-2,3,4-trifluoropyridine 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
1807111-42-7 (6-Bromo-2,3,4-trifluoropyridine) 関連製品
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
